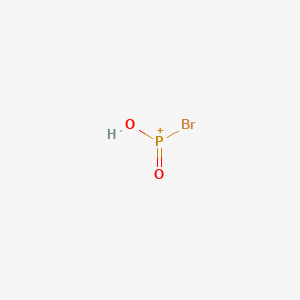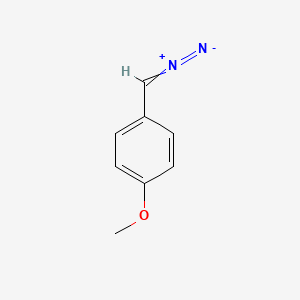
Benzene, 1-(diazomethyl)-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(diazomethyl)-4-methoxy- is an organic compound that belongs to the class of diazo compounds It is characterized by the presence of a diazomethyl group (-CHN2) attached to the benzene ring, with a methoxy group (-OCH3) at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(diazomethyl)-4-methoxy- typically involves the diazotization of an appropriate precursor. One common method is the reaction of 4-methoxybenzyl chloride with sodium azide in the presence of a copper catalyst to form the diazomethyl intermediate. This intermediate is then subjected to diazotization using nitrous acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the potential hazards associated with diazo compounds.
Types of Reactions:
Oxidation: Benzene, 1-(diazomethyl)-4-methoxy- can undergo oxidation reactions, leading to the formation of various oxidation products depending on the conditions and reagents used.
Reduction: Reduction of the diazomethyl group can yield corresponding amines or other reduced products.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the diazomethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Benzene, 1-(diazomethyl)-4-methoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 1-(diazomethyl)-4-methoxy- involves its interaction with molecular targets through its diazomethyl group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- Benzene, 1-(diazomethyl)-4-hydroxy-
- Benzene, 1-(diazomethyl)-4-ethyl-
- Benzene, 1-(diazomethyl)-4-chloro-
Comparison: Benzene, 1-(diazomethyl)-4-methoxy- is unique due to the presence of the methoxy group, which can influence its reactivity and interactions. Compared to its analogs with different substituents, the methoxy group can enhance the compound’s stability and solubility in organic solvents. This makes it particularly useful in certain synthetic and industrial applications.
Propriétés
Numéro CAS |
23304-25-8 |
|---|---|
Formule moléculaire |
C8H8N2O |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
1-(diazomethyl)-4-methoxybenzene |
InChI |
InChI=1S/C8H8N2O/c1-11-8-4-2-7(3-5-8)6-10-9/h2-6H,1H3 |
Clé InChI |
GUZYIRHHYKOLOC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


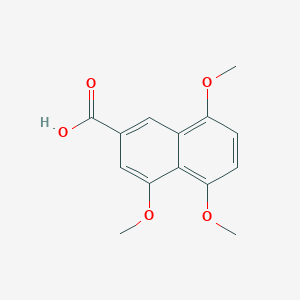
![6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702648.png)
![[(2R,3E,5S,7R,9E,12S,16S)-16-benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14702659.png)
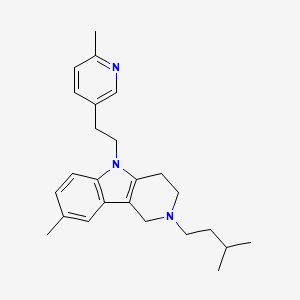


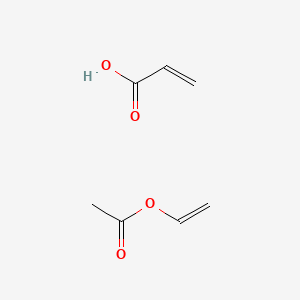
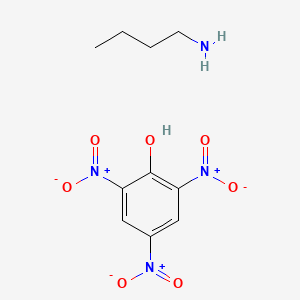
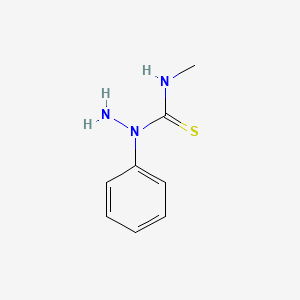
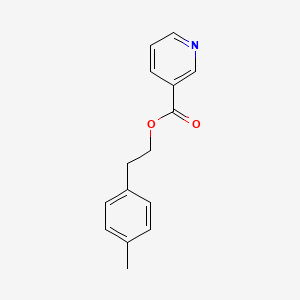
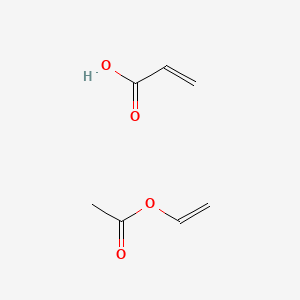
![2-[(4-Oxopentyl)sulfanyl]ethyl acetate](/img/structure/B14702709.png)
